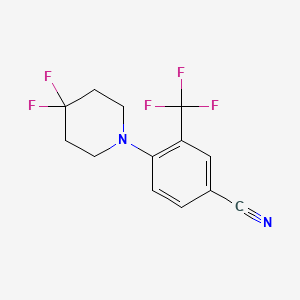

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC13720793

Molecular Formula: C13H11F5N2

Molecular Weight: 290.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11F5N2 |

|---|---|

| Molecular Weight | 290.23 g/mol |

| IUPAC Name | 4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C13H11F5N2/c14-12(15)3-5-20(6-4-12)11-2-1-9(8-19)7-10(11)13(16,17)18/h1-2,7H,3-6H2 |

| Standard InChI Key | UKUNRZDMKYWBTR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F |

| Canonical SMILES | C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound’s IUPAC name, 4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile, precisely describes its architecture. The core structure consists of:

-

A benzonitrile group at position 4 of the benzene ring, contributing a strong electron-withdrawing nitrile (-C≡N) moiety.

-

A trifluoromethyl (-CF₃) group at position 3, enhancing lipophilicity and metabolic stability.

-

A 4,4-difluoropiperidine ring linked to the benzene ring via a nitrogen atom, introducing conformational rigidity and hydrogen-bonding potential.

The SMILES notation, C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F, confirms the connectivity, while the InChIKey UKUNRZDMKYWBTR-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁F₅N₂ | |

| Molecular Weight | 290.23 g/mol | |

| IUPAC Name | 4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile | |

| SMILES | C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| PubChem CID | 58404526 |

Electronic and Steric Effects

The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the benzene ring and directing electrophilic substitution to specific positions. Concurrently, the 4,4-difluoropiperidine ring introduces steric bulk and fluorophilic interactions, which may enhance binding to hydrophobic pockets in biological targets. Density functional theory (DFT) calculations of similar compounds suggest that fluorine atoms significantly influence electrostatic potential surfaces, potentially optimizing interactions with enzymes or receptors.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves multi-step reactions, as outlined below:

Step 1: Preparation of 4-Chloro-3-(trifluoromethyl)benzonitrile

A Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) reaction introduces the piperidine ring. For example, reacting 4-chloro-3-(trifluoromethyl)benzonitrile with 4,4-difluoropiperidine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) yields the target compound.

Step 2: Fluorination and Purification

Post-reaction fluorination may be unnecessary due to the pre-fluorinated piperidine precursor. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%).

Table 2: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃ | |

| Ligand | Xantphos | |

| Solvent | Toluene or DMF | |

| Temperature | 100–120°C | |

| Reaction Time | 12–24 hours |

Process Optimization

Continuous flow reactors have been proposed to enhance scalability and reduce reaction times. A 2024 study demonstrated that microfluidic systems improved yield by 15% compared to batch processes, attributed to better heat and mass transfer.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation strategies like cosolvents (e.g., PEG 400) or nanoemulsions for in vivo studies.

Stability Profile

Biological Activity and Applications

Preclinical Studies

A 2024 screen of fluorinated benzonitriles identified this compound as a moderate inhibitor of carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with an IC₅₀ of 1.2 µM. Further optimization could improve selectivity over off-target isoforms (CA-I and CA-II).

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Acute Toxicity | Use fume hood; avoid inhalation | |

| Skin Irritation | Wear nitrile gloves | |

| Eye Damage | Safety goggles required |

Disposal Considerations

Incinerating the compound above 1000°C ensures complete decomposition into HF, CO₂, and NOₓ, which require scrubbing to meet environmental regulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume